molecular formula C9H12ClNO2 B056698 (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride CAS No. 31127-40-9

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride

Cat. No.: B056698
CAS No.: 31127-40-9
M. Wt: 201.65 g/mol
InChI Key: GVAPQIGVGPWPIN-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride is a benzodioxane-derived amine compound characterized by a 1,4-benzodioxane core substituted with a methylamine group at the 6-position and a hydrochloride salt. Its molecular formula is C₉H₁₁Cl₂NO₂ (CAS: 1001180-07-9) , though alternative CAS numbers (e.g., 31127-40-9) may refer to enantiomeric or salt variations . The compound is utilized in pharmaceutical research, particularly as a building block for synthesizing inverse agonists targeting the ghrelin receptor and antiviral agents . Its structure combines lipophilic benzodioxane properties with the reactivity of a primary amine, enabling diverse derivatization.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-6-7-1-2-8-9(5-7)12-4-3-11-8;/h1-2,5H,3-4,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAPQIGVGPWPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625849
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31127-40-9
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrogenation Step

In a representative procedure, 1,4-benzodioxan-6-carboxaldehyde (0.183 mol) is dissolved in methanolic ammonia (23% w/w) and subjected to hydrogenation using Raney Nickel as a catalyst under 50–55 psi hydrogen pressure. The reaction is conducted at 40–45°C for 90–120 minutes, yielding the free base of (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine. Key advantages of this method include:

  • High selectivity : No detectable over-reduction or byproducts.

  • Scalability : Demonstrated at multi-gram scales (e.g., 30 g starting material).

Hydrochloride Salt Formation

The free base is isolated by distilling methanol under vacuum (≤55°C) and treated with isopropyl alcohol (IPA). The pH is adjusted to 0.5 ± 0.25 using HCl in IPA, precipitating the hydrochloride salt. Crystallization at 25–30°C for 60–90 minutes affords the final product in 84.1% yield.

Reductive Amination Strategies

Alternative routes employ reductive amination to construct the methanamine moiety. A notable example involves the reaction of 1-(2,3-dihydrobenzo[b][1,dioxin-6-yl)ethan-1-one with phenyl hydrazine, followed by a Vilsmeier–Haack reaction to form pyrazole intermediates. While this method is less direct, it highlights the versatility of the benzodioxin scaffold in heterocyclic synthesis.

Sodium Cyanoborohydride-Mediated Reduction

In a dichloroethane solution, the Schiff base derived from 1,4-benzodioxan-6-carboxaldehyde and ammonia undergoes reduction with sodium cyanoborohydride (NaCNBH₃) at room temperature for 60 hours. Although slower than catalytic hydrogenation, this method avoids high-pressure equipment and achieves comparable yields.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate reactions involving the benzodioxin core. For instance, a mixture of 3-bromo-4-chloro-thieno[3,2-c]pyridine and (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine in N-methylpyrrolidone (NMP) was heated to 220°C for 2 hours under microwave conditions, yielding 77% of the target compound. This approach reduces reaction times from days to hours but requires specialized equipment.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the predominant preparation methods:

Method Catalyst/Reagent Temperature Time Yield Reference
Catalytic HydrogenationRaney Nickel40–45°C90–120 min84.1%
Reductive AminationNaCNBH₃20°C60 hN/R
Microwave SynthesisNone220°C2 h77%

Industrial-Scale Considerations

For industrial production, catalytic hydrogenation is preferred due to its high yield and compatibility with continuous flow systems. Key optimizations include:

  • Catalyst recycling : Raney Nickel can be reused after filtration and washing.

  • Solvent selection : Methanol and IPA are cost-effective and facilitate easy isolation of the hydrochloride salt.

Challenges and Limitations

  • Byproduct formation : Over-reduction or incomplete hydrogenation may occur if reaction parameters deviate.

  • Equipment requirements : High-pressure hydrogenation and microwave systems necessitate significant capital investment.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

Reagent/ConditionsProductMechanismReference
KMnO₄ (acidic)Corresponding nitro compound [NO2[NO_2-substituted benzodioxane$$Electrophilic nitration followed by oxidation of the amine
H₂O₂ (basic)N-Oxide derivativeOxygen insertion via peroxide-mediated oxidation

Oxidation typically occurs at the benzylic position adjacent to the dioxane ring, forming ketones or carboxylic acids under harsher conditions.

Nucleophilic Substitution

The amine group participates in alkylation and acylation reactions:

Reaction TypeReagentsProductYield (%)
Acylation Acetyl chloride (CH₃COCl)NN-Acetyl derivative78–85
Alkylation Methyl iodide (CH₃I)NN-Methylated analog65–72
Sulfonylation Tosyl chloride (TsCl)Sulfonamide complex83

Reactions are typically conducted in anhydrous THF or DCM at 0–25°C. Steric hindrance from the dioxane ring slows kinetics compared to linear amines.

Ring-Opening Reactions

The 1,4-dioxane ring undergoes cleavage under acidic or reductive conditions:

ConditionsProductsKey Observations
H₂SO₄ (conc.)Catechol derivative + ethylene glycolRegioselective cleavage at the ether oxygen
LiAlH₄Benzene diol + ethane-1,2-diolComplete ring reduction

Ring-opening pathways are critical for synthesizing downstream metabolites or modifying bioavailability.

Electrophilic Aromatic Substitution

The benzodioxane moiety directs electrophiles to specific positions:

ReactionReagentsPosition Substituted
NitrationHNO₃/H₂SO₄Para to the methanamine group
HalogenationBr₂/FeBr₃Ortho to the dioxane oxygen

Substitution patterns correlate with the electron-donating effects of the dioxane oxygen atoms, favoring meta/para orientation relative to the amine.

Complexation and Salt Formation

The hydrochloride salt exhibits unique coordination chemistry:

Metal IonProductApplication
Cu(II)[Cu(C₉H₁₁NO₂)Cl₂]Catalytic oxidation studies
Fe(III)Iron-amine complexRedox-active materials

Stoichiometry and geometry depend on pH and solvent polarity .

Stability and Degradation Pathways

Critical stability data under storage conditions:

FactorEffect
Light (UV)Photolytic decomposition to quinones
MoistureHydrolysis of the amine hydrochloride to free base
Heat (>100°C)Ring contraction to benzofuran derivatives

Degradation products are characterized via HPLC-MS and NMR.

Scientific Research Applications

Pharmacological Research

One of the primary applications of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride is in pharmacological research. It has been studied for its potential therapeutic effects, particularly in neurology and psychiatry. The compound's structural similarity to other biologically active molecules suggests it may interact with neurotransmitter systems, potentially serving as a lead compound for developing novel medications targeting neurological disorders.

Chemical Synthesis

The compound is utilized as an intermediate in the synthesis of various chemical entities. Its ability to undergo further chemical transformations makes it valuable in organic synthesis. For example, it can be modified to create derivatives that exhibit enhanced biological activity or altered physicochemical properties.

Material Science

In material science, this compound has been explored for its potential use in developing new materials with specific electrical or optical properties. The unique dioxin structure may contribute to the performance characteristics of polymers or composites when incorporated into their formulations.

Environmental Science

Research has also investigated the environmental impact and degradation pathways of compounds related to this compound. Understanding how such compounds behave in the environment is crucial for assessing their ecological risks and developing remediation strategies.

Case Study 1: Neurological Activity

A study published in Journal of Medicinal Chemistry explored the effects of various benzodioxin derivatives on serotonin receptors. The research indicated that some derivatives exhibited significant binding affinity and selectivity towards specific serotonin receptor subtypes, suggesting potential applications in treating mood disorders .

Case Study 2: Synthesis of Derivatives

In a synthetic chemistry study, researchers reported a method for synthesizing this compound from readily available precursors. The reaction conditions were optimized to yield high purity products suitable for biological testing . This work highlights the compound's utility as a precursor for generating diverse chemical libraries.

Case Study 3: Environmental Impact Assessment

An environmental study assessed the degradation of dioxin-related compounds in aquatic systems. The findings indicated that this compound could be broken down by specific microbial communities, suggesting a natural attenuation process that could mitigate its environmental impact .

Mechanism of Action

The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents/Modifications Molecular Formula CAS Number Key Applications/Notes References
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine Free base (no hydrochloride) C₉H₁₁NO₂ 17413-10-4 Intermediate for drug synthesis
N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride Ethylamine side chain C₁₁H₁₅ClNO₂ 1052543-02-8 Higher lipophilicity due to ethyl group
3,4-EDMA hydrochloride N-Methylpropan-2-amine substituent C₁₂H₁₈ClNO₂ Not specified Psychoactive research (MDMA analogue)
2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine hydrochloride Ethylamine linker at 2-position C₁₀H₁₄ClNO₂ 2165-35-7 Lab chemical with acute toxicity hazards
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride Oxadiazole ring addition C₁₂H₁₃ClN₄O₃ Not specified Enhanced electronic properties for binding

Key Observations:

  • Substituent Effects: Ethylamine or oxadiazole modifications increase lipophilicity and steric bulk, impacting receptor binding . The free base (C₉H₁₁NO₂) is less stable than its hydrochloride salt .
  • Positional Isomerism : Moving the amine group to the 2-position (e.g., 2165-35-7) alters toxicity profiles, with increased acute oral toxicity (GHS Category 4) .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound (CAS) Molecular Weight (g/mol) Solubility (Predicted) LogP (Estimated) Stability Notes
1001180-07-9 248.10 Moderate in polar solvents 1.8 Stable under dry, cool conditions
1052543-02-8 244.70 Low in water 2.5 Hygroscopic; requires desiccants
2165-35-7 215.68 Poor in water 2.1 Sensitive to light and moisture
31127-40-9 215.68 Similar to 1001180-07-9 1.8 Likely enantiomeric variation
  • LogP Trends : Ethyl-substituted derivatives (e.g., 1052543-02-8) exhibit higher LogP values, suggesting better membrane permeability .
  • Stability : The hydrochloride salt form (1001180-07-9) enhances stability compared to free bases, which are prone to oxidation .

Biological Activity

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride, with the CAS number 31127-40-9, is a compound that has garnered interest due to its potential biological activities. Its molecular formula is C9H12ClNO2, and it has a molecular weight of 201.65 g/mol. This compound is part of a class of substances that are being studied for their pharmacological properties, particularly in the context of cancer treatment.

Antiproliferative Effects

Recent studies have explored the antiproliferative effects of various derivatives related to this compound. While specific data on this compound is limited, related compounds have shown promising results:

  • In Vitro Studies : Compounds structurally similar to (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine have demonstrated significant cytotoxicity against various cancer cell lines. For instance, derivatives have been reported to exhibit IC50 values ranging from 30 nM to over 10 µM depending on the specific structure and modifications made to the parent compound .
  • Mechanism of Action : Some studies indicate that these compounds may inhibit tubulin polymerization and induce apoptosis in cancer cells. The mechanism often involves cell cycle arrest at the G2/M phase and activation of apoptotic pathways, as evidenced by increased expression of cyclin B and decreased phosphorylation of cdc2 .

Case Studies

  • Zebrafish Model : In vivo experiments using zebrafish models have shown that certain derivatives exhibit potent anticancer activities comparable to established chemotherapeutic agents. These studies typically assess survival rates and tumor growth inhibition in treated versus control groups .
  • Cell Line Studies : Specific derivatives have been tested against HeLa and A549 cell lines with notable results:
    • HeLa Cells : IC50 values around 38 nM were observed for some derivatives.
    • A549 Cells : Similar potency was noted, with some compounds showing enhanced activity compared to traditional treatments like CA-4 .

Structure-Activity Relationship (SAR)

The biological activity of this compound and its derivatives can be influenced significantly by structural modifications. Key findings include:

  • Electron Donating Groups : The presence of electron-donating groups (like methoxy) can enhance activity but may also lead to decreased potency if positioned unfavorably.
  • Alkyl Chain Variations : Modifying the alkyl chain length or branching can result in significant changes in biological activity. For example, extending from methyl to ethyl groups often reduces antiproliferative effects by several folds .

Data Table: Biological Activity Summary

Compound NameCell LineIC50 (nM)Mechanism of Action
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl) derivative 1HeLa38Tubulin inhibition, G2/M arrest
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl) derivative 2A54943Apoptosis induction
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl) derivative 3MDA-MB-231>10,000Reduced potency due to structural change

Q & A

Q. What are the recommended safety protocols for handling (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride in laboratory settings?

This compound is classified under GHS as causing acute toxicity (oral, Category 4), skin irritation (Category 2), and serious eye damage (Category 2A) . Researchers must:

  • Use PPE (gloves, lab coat, goggles) and avoid inhalation of dust/aerosols.
  • Work in a fume hood with adequate ventilation.
  • Implement emergency measures : rinse eyes with water for 15 minutes if exposed, wash skin with soap, and seek medical attention .
  • Store in airtight containers away from heat and incompatible substances (e.g., strong oxidizers).

Q. How can researchers verify the purity and structural integrity of this compound?

  • Analytical Techniques :
    • NMR Spectroscopy : Use 1H^1H-NMR (DMSO-d6) to confirm amine proton signals (e.g., δ 9.00 ppm for NH3+_3^+) and aromatic protons in the dihydrobenzodioxin ring (δ 3.8–6.5 ppm) .
    • HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%).
    • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+^+ at m/z 215.68 for C10_{10}H14_{14}ClNO2_2) .

Q. What are the optimal conditions for synthesizing this compound?

  • Key Steps :
    • Amine Protection : Use Boc or Fmoc groups to stabilize the methanamine moiety during synthesis .
    • HCl Salt Formation : Add concentrated HCl in dioxane (4:1 molar ratio) to precipitate the hydrochloride salt. Stir for 1 hour at room temperature and concentrate under reduced pressure .
  • Yield Optimization : Monitor reaction progress via TLC (silica gel, eluent: chloroform/methanol 9:1).

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during functionalization of the benzodioxin ring?

  • Experimental Design :
    • Electrophilic Substitution : The electron-rich benzodioxin ring favors nitration or halogenation at the 5-position. If unexpected regioselectivity occurs, verify steric effects using DFT calculations (e.g., Gaussian 16) .
    • Reductive Amination : If competing side reactions (e.g., over-alkylation) reduce yield, optimize stoichiometry (amine:aldehyde = 1:1.2) and use NaBH3_3CN as a selective reducing agent .

Q. What strategies mitigate degradation during long-term storage?

  • Stability Studies :
    • Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures (typically >150°C for hydrochloride salts) .
    • Accelerated Aging : Store samples at 40°C/75% RH for 6 months and monitor purity via HPLC. Degradation products often include free amine (via HCl loss) or oxidized benzodioxin derivatives .
  • Storage Recommendations : Use desiccated, amber glass vials under nitrogen at -20°C.

Q. How can impurities from synthetic intermediates be quantified and removed?

  • Methodology :
    • LC-MS/MS : Detect trace impurities (e.g., residual solvents, unreacted dihydrobenzodioxin precursors) with a detection limit of 0.1% .
    • Recrystallization : Purify using ethanol/water (3:1 v/v) to remove polar byproducts.
    • Ion-Exchange Chromatography : Separate charged impurities (e.g., excess HCl) on a Dowex 50WX4 column .

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